2-(2-Fluoro-4-methoxyphenyl)propanoic acid
Description
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6(10(12)13)8-4-3-7(14-2)5-9(8)11/h3-6H,1-2H3,(H,12,13) |
InChI Key |
VZBJPBLTUDWWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(2-Fluoro-4-methoxyphenyl)propanoic Acid
General Synthetic Route Overview
The synthesis of this compound typically involves the following key steps:
- Construction of the arylpropanoic acid skeleton with the 2-fluoro-4-methoxyphenyl substituent.
- Introduction of the fluorine atom at the ortho position relative to the methoxy group.
- Installation of the propanoic acid side chain, often via alkylation or carbonylation reactions.
- Optional chiral resolution or asymmetric synthesis to obtain enantiomerically enriched products.
These steps are executed through a combination of classical organic transformations, including halogenation, esterification, alkylation, hydrogenation, and hydrolysis.
Specific Synthetic Approaches
Horner-Wadsworth-Emmons (HWE) Reaction Followed by Hydrogenation and Hydrolysis
One well-documented route starts with 2-fluoro-4-methoxybenzaldehyde as the key aromatic precursor. The aldehyde undergoes a Horner-Wadsworth-Emmons reaction with methyl diethylphosphonoacetate to form the corresponding α,β-unsaturated ester intermediate. This intermediate is then subjected to catalytic hydrogenation to saturate the double bond, followed by hydrolysis to yield the target 3-(2-fluoro-4-methoxyphenyl)propionic acid, which can be further manipulated to the propanoic acid derivative.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl diethylphosphonoacetate, base, DMF, 0°C to RT, 20 h | 3-(2-fluoro-4-methoxyphenyl)acrylic acid methyl ester | ~57 | Formation of α,β-unsaturated ester |
| 2 | Hydrogenation, 10% Pd/C, MeOH, 20 h | Saturated ester | 91 | Reduction of double bond |
| 3 | Hydrolysis, 2N NaOH, reflux 3 h | 3-(2-fluoro-4-methoxyphenyl)propionic acid | High | Acid formation via ester hydrolysis |
This method provides a robust and scalable approach to the acid intermediate, which can be further transformed into the propanoic acid derivative.
Alkylation of Chiral Oxazolidinone Auxiliaries Followed by Hydrolysis
Another sophisticated method involves the use of chiral auxiliaries such as oxazolidinones to achieve stereoselective alkylation. The 2-fluoro-4-methoxyphenylpropionic acid backbone is constructed by TiCl4-mediated alkylation of chiral oxazolidinone derivatives bearing the aromatic moiety. Subsequent hydrolysis of the chiral auxiliary liberates the enantiomerically enriched this compound.
This approach is particularly valuable for producing optically active forms of the compound, which is important for pharmaceutical applications.
Preparation via 1-(Chloromethyl)-2-fluoro-4-methoxybenzene Intermediate
A route reported involves the preparation of 1-(chloromethyl)-2-fluoro-4-methoxybenzene from (2-fluoro-4-methoxyphenyl)methanol. This intermediate is then reacted with diethyl 2-acetamido-2-malonate under reflux conditions to yield diethyl 2-acetamido-2-(2-fluoro-4-methoxybenzyl)malonate. Subsequent steps include hydrolysis and decarboxylation to afford the target acid derivative.
Kinetic Resolution and Enantioselective Esterification
For obtaining chiral this compound, kinetic resolution methods have been developed using acyl-transfer catalysts such as (+)-BTM (benzotetramisole). The racemic acid is converted in situ to a mixed anhydride with pivalic anhydride, which then undergoes enantioselective esterification with chiral alcohols like (α-Np)2CHOH. This process selectively transforms one enantiomer into an ester, allowing recovery of the other enantiomer with high enantiomeric excess.
- Formation of a mixed anhydride intermediate.
- Activation by (+)-BTM catalyst to a zwitterionic species.
- Selective nucleophilic attack by chiral alcohol on one enantiomer.
- Hydrolysis of the unreacted enantiomer to recover optically active acid.
This method is supported by density functional theory (DFT) calculations that elucidate the transition state and stereochemical outcome.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Horner-Wadsworth-Emmons + Hydrogenation + Hydrolysis | 2-fluoro-4-methoxybenzaldehyde, methyl diethylphosphonoacetate, Pd/C, NaOH | Straightforward, scalable, good yields | Requires multiple steps, moderate stereocontrol |
| Chiral Oxazolidinone Alkylation + Hydrolysis | TiCl4, chiral oxazolidinone derivatives | High stereoselectivity, enantiomerically pure products | More complex, requires chiral auxiliaries |
| Chloromethyl Intermediate Route | 1-(chloromethyl)-2-fluoro-4-methoxybenzene, diethyl 2-acetamido-2-malonate | Useful for functionalized intermediates | Multi-step, moderate yields |
| Kinetic Resolution with (+)-BTM Catalyst | Racemic acid, pivalic anhydride, (+)-BTM, chiral alcohol | Efficient enantioselective resolution | Requires catalyst, recovery of unreacted enantiomer |
Detailed Research Findings and Data
Yields and Purities
- The Horner-Wadsworth-Emmons route yields the methyl ester intermediate in about 57%, followed by 91% yield in hydrogenation, and high yield in hydrolysis.
- Alkylation of oxazolidinones followed by hydrolysis provides high enantiomeric purity confirmed by X-ray crystallography.
- The chloromethyl intermediate approach yields about 69% for the diethyl 2-acetamido-2-(2-fluoro-4-methoxybenzyl)malonate intermediate.
- Kinetic resolution achieves high enantiomeric excesses (>90%) with optimized catalyst and conditions.
Mechanistic Insights
- The kinetic resolution mechanism involves formation of zwitterionic intermediates and concerted nucleophilic attack and proton transfer steps, supported by DFT calculations showing bond distances consistent with synchronous bond formation and cleavage.
- The stereochemical outcome in chiral auxiliary alkylation is controlled by the rigid conformation of the oxazolidinone and the interaction of the aromatic substituents.
Chemical Reactions Analysis
2-(2-Fluoro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Fluoro-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a reference standard in pharmaceutical testing and development.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring play a crucial role in its binding affinity and specificity. This compound can act as an agonist or antagonist, depending on the target receptor and the biological context .
Comparison with Similar Compounds
Substituent Effects on Acidity
- Fluorine (Ortho): The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid group, increasing acidity compared to non-halogenated analogs. This enhances bioavailability in physiological environments .
- Methoxy (Para) : The para-methoxy group donates electrons via resonance, slightly counteracting fluorine’s acidity-enhancing effects. This balance may optimize membrane permeability and target binding .
Biological Activity
2-(2-Fluoro-4-methoxyphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. The presence of a fluorine atom and a methoxy group in its structure may enhance its pharmacokinetic properties, making it a candidate for further research and development.
Chemical Structure and Properties
The molecular formula of this compound is C11H13FO3, with a molecular weight of approximately 224.22 g/mol. Its structure features a propanoic acid group linked to a phenyl ring substituted with both a fluorine atom and a methoxy group. This combination of functional groups is common in biologically active molecules, suggesting the compound's potential for interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators, leading to its potential anti-inflammatory and analgesic effects.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, analogs have shown effectiveness in reducing inflammation in various models, including carrageenan-induced paw edema in rats. The inhibition of COX enzymes is a common mechanism observed across studies.
Analgesic Activity
In animal models, this compound has demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In particular, studies have reported that similar fluorinated derivatives exhibit potent analgesic activity with minimal side effects, suggesting that this compound may also possess these beneficial properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that the presence of the fluorine atom increases lipophilicity, which can enhance bioavailability and receptor binding affinity. The methoxy group may also contribute to selective binding through hydrophobic interactions with target proteins .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-(2-Fluoro-4-methylphenyl)propanoic acid | Anti-inflammatory | Methyl group enhances activity |
| 2-(2-Fluoro-4-chlorophenyl)propanoic acid | Analgesic | Chlorine substitution affects potency |
| 2-(2-Fluoro-4-nitrophenyl)propanoic acid | Moderate activity | Nitro group alters electronic properties |
Case Studies
- In Vivo Studies : A study evaluating the analgesic effects of similar compounds reported significant pain relief in rat models subjected to neuropathic pain, indicating that fluorinated propanoic acids could be effective alternatives to traditional NSAIDs .
- Kinetic Resolution : Research demonstrated successful kinetic resolution of racemic mixtures of related compounds, highlighting their potential for selective synthesis and application in drug development .
Q & A
Q. What are the optimal synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)propanoic acid, and how can yield and purity be improved?
- Methodological Answer : The synthesis typically involves halogenation and Friedel-Crafts alkylation, followed by hydrolysis. Key steps include:
- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce the fluorine atom at the 2-position .
- Methoxy Group Introduction : Employ methoxy-protected intermediates to avoid unwanted side reactions. Demethylation can be achieved via boron tribromide (BBr₃) in dichloromethane at -78°C .
- Propanoic Acid Formation : Catalytic hydrogenation or Grignard reactions with subsequent oxidation (e.g., KMnO₄ in acidic conditions) ensure carboxylate group formation .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the compound with >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm). ¹⁹F NMR detects the fluorine environment (δ -110 to -120 ppm) .
- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and C-F bonds (1200–1100 cm⁻¹) .
- Purity Assessment :
- HPLC : Use a reverse-phase C18 column (acetonitrile/0.1% TFA mobile phase) to detect impurities <0.1% .
Q. How can researchers assess the anti-inflammatory activity of this compound in preliminary studies?
- Methodological Answer :
- In Vitro COX Inhibition Assay : Measure IC₅₀ values against COX-1 and COX-2 enzymes using a colorimetric kit (e.g., Cayman Chemical). Compare to ibuprofen or celecoxib as controls .
- Cell-Based Models : Use LPS-stimulated RAW 264.7 macrophages to quantify TNF-α and IL-6 suppression via ELISA .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for chiral studies?
- Methodological Answer :
- Chiral HPLC : Utilize a Chiralpak® IA column with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers. Monitor retention times and validate with circular dichroism (CD) spectroscopy .
- Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) to obtain enantiopure forms .
Q. What computational strategies predict the binding affinity of this compound to cyclooxygenase (COX) isoforms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with COX-2 crystal structures (PDB: 3LN1). Focus on the fluorine-methoxy motif’s interaction with Tyr-385 and Ser-530 residues .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and hydrogen-bond dynamics at the active site .
Q. How can contradictions between in vitro potency and in vivo efficacy be resolved for derivatives of this compound?
- Methodological Answer :
- Metabolic Stability Testing : Incubate derivatives with liver microsomes (human/rat) to identify rapid clearance. Use LC-MS to detect hydroxylated or glucuronidated metabolites .
- Pharmacokinetic Profiling : Administer orally to Sprague-Dawley rats and measure plasma half-life (t₁/₂) and bioavailability. Correlate with logP values to optimize lipophilicity .
Q. What strategies are effective for impurity profiling during large-scale synthesis?
- Methodological Answer :
- LC-MS/MS : Identify trace impurities (e.g., de-fluorinated byproducts) using a Q-TOF mass spectrometer in positive ion mode .
- Degradation Studies : Stress-test under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation pathways via NMR .
Safety and Compliance
Q. What precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
